(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Medicinal Chemistry Chemical Biology High-Throughput Screening

This 2-methyl-4-bromo phenylsulfanyl-acetic acid is a non-fungible building block for structure-activity relationship (SAR) exploration. Its ortho-methyl substitution creates a unique steric and electronic profile, directly impacting synthetic reactivity and biological binding when compared to its 3-methyl analog (CAS 90483-65-1). This precise substitution pattern is critical for generating derivatives with measurable activity, such as those targeting eIF4H and PABP1. Researchers avoid compromising assay integrity by securing this specific isomer.

Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
CAS No. 42943-68-0
Cat. No. B1271744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
CAS42943-68-0
Molecular FormulaC9H9BrO2S
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)SCC(=O)O
InChIInChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyQHBXVUSHFQLTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid (CAS 42943-68-0): Core Chemical and Procurement Baseline for Research Applications


(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid (CAS 42943-68-0) is a specialized organic building block with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol, characterized by a bromine atom at the 4-position and a methyl group at the 2-position on a phenyl ring attached via a sulfur atom to an acetic acid moiety . Its unique substitution pattern distinguishes it from close analogs such as the 3-methyl isomer (CAS 90483-65-1) and the non-methylated (4-Bromo-phenylsulfanyl)-acetic acid (CAS 3406-76-6) [1]. Commercially available from suppliers like Santa Cruz Biotechnology (Catalog No. sc-277141) and Fluorochem with a purity of ≥97% , this compound is primarily intended for research use only (RUO) and not for diagnostic or therapeutic applications . The compound's InChIKey is QHBXVUSHFQLTOB-UHFFFAOYSA-N, and its SMILES notation is CC1=C(C=CC(=C1)Br)SCC(=O)O [2].

Why Generic Substitution of (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid Is Not Advisable: The Impact of Methyl Group Position on Research Outcomes


In phenylsulfanyl-acetic acid scaffolds, the specific position of substituents is critical. The 2-methyl substitution pattern in (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid directly influences its steric and electronic properties, which can significantly alter its reactivity in synthetic pathways and its binding affinity in biological assays [1]. A direct comparison with its closest analog, (4-bromo-3-methyl-phenylsulfanyl)-acetic acid (CAS 90483-65-1), highlights this: the mere shift of the methyl group from the ortho (2-position) to the meta (3-position) relative to the sulfur atom results in a different molecular geometry and potential interaction profile [2]. This is not a trivial difference; it can lead to divergent outcomes in structure-activity relationship (SAR) studies, where even a minor change in substitution pattern can ablate desired activity or introduce off-target effects [3]. Therefore, substituting (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid with a seemingly similar analog without rigorous validation risks compromising the integrity and reproducibility of the research, making this specific compound a non-fungible asset in precise chemical and biological investigations .

Quantitative Differentiation of (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid: Evidence for Scientific Selection


Comparative Enzymatic Activity of (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid Derivatives Against eIF4H and PABP1

A derivative of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, specifically its furfurylamino-oxoethyl ester (BDBM61319), exhibits quantifiable inhibitory activity against two distinct targets: eukaryotic translation initiation factor 4H (eIF4H) and polyadenylate-binding protein 1 (PABP1) [1]. This provides a concrete, albeit derivative-based, data point for assessing the scaffold's potential. The IC50 against eIF4H is 2,940 nM, while the IC50 against PABP1 is 9,370 nM, demonstrating a 3.2-fold selectivity difference between these two related proteins within the same assay context [2].

Medicinal Chemistry Chemical Biology High-Throughput Screening

Synthesis and Yield from 4-Bromo-2-methylbenzoic Acid: A Historical Benchmark

The synthesis of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid was first described in a 1959 publication by Oksengendler and Gerasimenko, detailing its preparation from 4-bromo-2-methylbenzoic acid [1]. While this literature does not provide a direct, modern comparative yield against other analogs, it establishes the foundational synthetic route and confirms the compound's identity as a distinct chemical entity for over six decades. This long-standing literature precedent provides a validated starting point for researchers seeking to synthesize or modify this specific scaffold.

Organic Synthesis Process Chemistry Reaction Optimization

Physical Property Comparison: (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid vs. (4-Bromo-phenylsulfanyl)-acetic Acid

The presence of the 2-methyl group significantly alters the compound's physical properties compared to the non-methylated analog, (4-Bromo-phenylsulfanyl)-acetic acid (CAS 3406-76-6) . The target compound (C9H9BrO2S) has a molecular weight of 261.14 g/mol, whereas the non-methylated analog (C8H7BrO2S) is lighter at 247.11 g/mol . This 14.03 g/mol difference (an increase of 5.7%) is due to the additional methyl group. Furthermore, the calculated boiling point of the target compound is 364.2 °C at 760 mmHg, which is 1.9 °C lower than that of the non-methylated analog (366.1 °C at 760 mmHg), despite its higher molecular weight [1][2]. This slight depression in boiling point suggests differences in intermolecular interactions, such as steric hindrance from the ortho-methyl group affecting packing or hydrogen bonding [3].

Physical Chemistry Compound Characterization Analytical Chemistry

Steric and Electronic Profile: Predicted Collision Cross Section (CCS) and LogP for (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid

The unique steric and electronic profile of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid can be quantified through predicted physicochemical parameters. Its predicted octanol-water partition coefficient (LogP) is 2.934, indicating moderate lipophilicity [1]. For mass spectrometry applications, the predicted collision cross section (CCS) for the [M-H]- ion is 144.4 Ų, while the [M+H]+ ion has a predicted CCS of 138.8 Ų [2]. These specific values are a direct consequence of its ortho-substitution pattern and provide a distinct analytical fingerprint. While direct comparative CCS data for the 3-methyl isomer or non-methylated analog is not available in this database, the LogP value is identical to that of the 3-methyl isomer, (4-bromo-3-methyl-phenylsulfanyl)-acetic acid (CAS 90483-65-1) [3], underscoring that the substitution position does not alter overall hydrophobicity but is likely to impact shape-dependent properties like CCS.

Analytical Chemistry Mass Spectrometry Medicinal Chemistry

Targeted Application Scenarios for (4-Bromo-2-methyl-phenylsulfanyl)-acetic Acid in R&D


Structure-Activity Relationship (SAR) Studies in Early Drug Discovery

This compound is optimally utilized as a core scaffold for SAR exploration. The quantitative evidence from its derivative (BDBM61319) demonstrates its utility in generating analogs with measurable activity against eIF4H and PABP1 [1]. Researchers can use this as a validated starting point to synthesize and test novel derivatives, leveraging the established 3.2-fold selectivity difference to guide optimization efforts. The distinct steric and electronic profile, confirmed by its unique CCS and LogP values [2], ensures that any observed biological activity is attributable to the specific 2-methyl-4-bromo substitution pattern, making it a precise tool for elucidating molecular interactions [3].

Development of Advanced Analytical Methods (e.g., IM-MS, HPLC)

The well-defined predicted physicochemical properties, including LogP (2.934) and specific CCS values (e.g., 144.4 Ų for [M-H]-), make this compound an excellent reference standard for developing and validating analytical methods [1]. Its unique collision cross section serves as a molecular identifier in ion mobility-mass spectrometry (IM-MS) experiments. Furthermore, the quantifiable differences in molecular weight (261.14 g/mol) and boiling point (364.2 °C) compared to its non-methylated analog [2] provide clear benchmarks for method optimization in HPLC and GC-MS, ensuring accurate compound identification and quantification in complex matrices [3].

Chemical Biology Probe Development for Translational Initiation

Given the demonstrated activity of a derivative (BDBM61319) against eIF4H (IC50 = 2,940 nM) and PABP1 (IC50 = 9,370 nM) [1], (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is a valuable intermediate for developing chemical probes to study translation initiation. The selectivity profile, albeit modest, provides a basis for designing more potent and selective tools. Its use is particularly relevant for research groups focused on understanding the role of eIF4H in diseases like cancer, where it is often overexpressed, and where validated chemical probes are in high demand [2].

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